molecular formula C10H11NO3 B080084 (R)-2-Acetamido-2-phenylacetic acid CAS No. 14257-84-2

(R)-2-Acetamido-2-phenylacetic acid

Cat. No.: B080084
CAS No.: 14257-84-2
M. Wt: 193.2 g/mol
InChI Key: VKDFZMMOLPIWQQ-SECBINFHSA-N
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Description

(R)-2-Acetamido-2-phenylacetic acid (CAS 14257-84-2) is a chiral amino acid derivative of significant value in medicinal chemistry and pharmaceutical research. It serves as a key synthetic intermediate and chiral building block for the development of novel bioactive molecules. Recent research highlights the application of this (R)-configured enantiomer in the asymmetric synthesis of new hybrid anticonvulsants . Studies demonstrate that compounds built around this chiral scaffold exhibit broad-spectrum and potent anticonvulsant activity in preclinical models, with the (R)-enantiomers often showing a more favorable pharmacological and safety profile compared to their (S)-counterparts . The compound's structure makes it a valuable precursor for designing multitargeted ligands, particularly in central nervous system (CNS) drug discovery. It is routinely used in the synthesis of various amide derivatives for structure-activity relationship (SAR) studies . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate care in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetamido-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,11,12)(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDFZMMOLPIWQQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Asymmetric Synthesis of R 2 Acetamido 2 Phenylacetic Acid

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis offers a powerful means to generate chiral molecules with high enantioselectivity, often utilizing transition metal complexes or organocatalysts.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Prochiral Enamide Precursors

One of the most effective methods for synthesizing (R)-2-Acetamido-2-phenylacetic acid is the asymmetric hydrogenation of its prochiral enamide precursor, (Z)-α-acetamidocinnamic acid. This reaction typically employs chiral rhodium complexes as catalysts. The success of this method lies in the design of chiral phosphine (B1218219) ligands that coordinate to the rhodium center, creating a chiral environment that directs the hydrogenation to one face of the double bond. nih.govrsc.orgnih.gov

Research has shown that various chiral ligands can be effective. For instance, rhodium complexes with pyrrolidine-based diphosphine ligands, derived from L-tartaric acid, have demonstrated high chemical and optical yields under mild conditions. taylorfrancis.com These catalysts can achieve substrate-to-catalyst ratios as high as 16,000, making the process highly efficient. taylorfrancis.com Another class of effective ligands are binol-derived chiral monophosphites, such as PhthalaPhos, which have shown excellent enantioselectivity in the rhodium-catalyzed hydrogenation of methyl (Z)-2-acetamido cinnamate, a closely related substrate. nih.gov

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of (Z)-α-acetamidocinnamic Acid Derivatives

Catalyst/Ligand Substrate Enantiomeric Excess (ee) (%) Conversion (%) Reference
[Rh(l-benzyl-(3R,4R)-bis(diphenylphosphino)pyrrolidine)(COD)]BF4 (Z)-α-acetamidocinnamic acid >99 ~100 taylorfrancis.com
Rh/PhthalaPhos Methyl (Z)-2-acetamido cinnamate >94 High nih.gov
Rh/Pyrrolidine-based diphosphine on MWCNT α-acetamidocinnamic acid 54-63 71-75 researchgate.net

This table presents a selection of results from different studies to illustrate the effectiveness of the methodology.

Enantioselective Reductive Amination Approaches

Enantioselective reductive amination provides a direct route to chiral amines and their derivatives from prochiral ketones or keto acids. nih.govnih.gov In the context of synthesizing this compound, this would typically involve the reductive amination of a phenylglyoxylic acid derivative. This method can be achieved through both transition metal catalysis and biocatalysis.

While specific examples detailing the direct synthesis of this compound via this method are less common in the literature, the general applicability is well-established for the synthesis of other chiral amines and amino acids. nih.govnih.gov For instance, iridium and rhodium complexes with chiral phosphine ligands have been successfully used in the asymmetric reductive amination of various ketones. The development of reductive aminases (RedAms) also presents a promising biocatalytic alternative, offering high stereoselectivity under mild, environmentally friendly conditions. nih.gov

Stereoselective Lewis Base Catalyzed Formal Cycloaddition Reactions

Lewis base catalysis has emerged as a powerful tool in asymmetric synthesis. nih.govacs.org For the synthesis of α-amino acids, stereoselective formal cycloaddition reactions can be employed. While not a direct route to this compound, this strategy is relevant to the synthesis of its core α-amino acid structure. For example, 1,3-dipolar cycloaddition of an α-amino acid Schiff base can yield highly substituted, optically active proline derivatives, demonstrating the potential to control stereochemistry at the α-carbon. chemrxiv.org Mechanistic studies have shown that the chirality of the starting α-amino acid can be preserved throughout the reaction sequence. chemrxiv.org

Biocatalytic and Chemoenzymatic Resolution and Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for producing enantiomerically pure compounds. Enzymes can operate under mild conditions and exhibit remarkable stereospecificity.

Kinetic Resolution via Enzyme-Mediated Hydrolysis of Racemic Precursors

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. nih.gov In this process, an enzyme selectively reacts with one enantiomer, leaving the other unreacted and thus enriched. For the production of this compound, the kinetic resolution of racemic N-acetyl-DL-phenylglycine is a common and effective strategy.

Enzymes such as penicillin acylase and various lipases are particularly effective for this purpose. researchgate.netnih.govnih.gov For example, penicillin acylase from Escherichia coli can stereoselectively hydrolyze the (S)-enantiomer of N-acetyl-DL-phenylglycine, leaving the desired (R)-enantiomer in high enantiomeric excess. nih.gov Similarly, lipases, such as those from Aspergillus niger or Candida antarctica, can catalyze the enantioselective hydrolysis or acylation of racemic precursors, providing access to both enantiomers in high purity. researchgate.netnih.gov

Table 2: Enzyme-Mediated Kinetic Resolution of Racemic N-Acetyl-DL-phenylglycine and its Esters

Enzyme Reaction Type (R)-Product Enantiomeric Excess (ee) of (R)-Product (%) Reference
Penicillin Acylase Hydrolysis This compound >95 nih.gov
Lipase AS 'Amano' Hydrolysis of amide bond This compound >95 researchgate.net
Novozym 435 (Lipase B from Candida antarctica) Ammonolysis of methyl ester D-phenylglycine amide 88 (dynamic kinetic resolution) researchgate.netscispace.com

This table showcases representative data on the enzymatic resolution to produce the (R)-enantiomer or its derivatives.

Enantioselective Transamination Using Specific Enzyme Systems

Enantioselective transamination, catalyzed by transaminases (TAs), is a powerful biocatalytic method for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones or keto acids. nih.govnih.gov To synthesize this compound, a transaminase could be used to convert a suitable keto-acid precursor, such as phenylglyoxylic acid, into the corresponding (R)-phenylglycine, which can then be acylated.

Research into transaminases has identified enzymes with high (R)-selectivity. nih.gov These enzymes can be applied in whole-cell systems, which simplifies the process by providing cofactor regeneration in situ. nih.gov For example, immobilized whole-cell biocatalysts with (R)-transaminase activity have been successfully used for the synthesis of various (R)-amines with high conversion and excellent enantiomeric excess (>99% ee). nih.gov

Nitrilase-Catalyzed Enantioselective Hydrolysis Pathways

One of the prominent green chemistry approaches for synthesizing chiral carboxylic acids is through the use of nitrilase enzymes. researchgate.net Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the direct hydrolysis of a nitrile group (-CN) to a carboxylic acid (-COOH) and ammonia, often without the formation of a free amide intermediate. wikipedia.org This one-step conversion is highly atom-economical and typically proceeds under mild reaction conditions, such as neutral pH and ambient temperature, which helps to prevent the racemization of the product and degradation of sensitive functional groups. researchgate.net

The key advantage of nitrilases in the synthesis of this compound is their inherent enantioselectivity. nih.gov The process starts with a racemic mixture of 2-acetamido-2-phenylacetonitrile. A specific nitrilase enzyme, selected for its ability to preferentially act on one enantiomer, selectively hydrolyzes the (R)-nitrile to the corresponding (R)-carboxylic acid, leaving the (S)-nitrile largely unreacted. This method is a type of kinetic resolution.

The general mechanism involves a catalytic triad (B1167595) (often Cys-Glu-Lys) in the enzyme's active site. wikipedia.org The cysteine residue's thiol group performs a nucleophilic attack on the electrophilic carbon of the nitrile, forming a thioimidate intermediate. This intermediate is then hydrolyzed by water to yield the carboxylic acid and regenerate the enzyme. wikipedia.org The enzyme's chiral pocket creates a three-dimensional environment where only one enantiomer of the substrate can bind in the correct orientation for catalysis to occur, thus ensuring high enantioselectivity. nih.gov

Researchers have explored a vast range of microbial sources to identify nitrilases with high activity and selectivity for specific substrates. researchgate.netnih.gov For instance, nitrilases from genera such as Rhodococcus, Pseudomonas, and Alcaligenes have been successfully employed for the kinetic resolution of various arylacetonitriles. researchgate.netnih.gov The selection of the nitrilase is critical, as different enzymes can exhibit opposite enantiopreferences. nih.gov

ParameterDescriptionSignificance in Synthesis
Enzyme SourceMicroorganism (e.g., Rhodococcus sp., Pseudomonas sp.) from which the nitrilase is derived. researchgate.netnih.govDetermines the enantioselectivity (R vs. S preference), substrate specificity, and operational stability of the catalyst. nih.gov
SubstrateRacemic 2-acetamido-2-phenylacetonitrileThe starting material for the kinetic resolution process.
ProductThis compoundThe desired enantiomerically pure carboxylic acid.
Enantiomeric Excess (e.e.)A measure of the purity of the chiral product, indicating the excess of one enantiomer over the other.High e.e. values (>99%) are crucial for pharmaceutical applications. The selectivity of the nitrilase directly impacts the achievable e.e. researchgate.net
Reaction ConditionsParameters such as pH, temperature, and solvent. nih.govOptimizing these mild conditions (e.g., pH 6-8, temp 30-50°C) is essential for maximizing enzyme activity and stability while preventing product racemization. wikipedia.orgnih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiopure product. This strategy is a cornerstone of asymmetric synthesis.

This classical resolution technique is one of the most widely used methods for separating enantiomers on an industrial scale due to its scalability and cost-effectiveness. pharmtech.com The method is based on the principle that enantiomers, while having identical physical properties, react with a single enantiomer of a different chiral compound (the resolving agent) to form diastereomers. pharmtech.com These resulting diastereomeric salts have distinct physical properties, including different solubilities in a given solvent. researchgate.net

The process for resolving racemic 2-acetamido-2-phenylacetic acid involves the following steps:

Salt Formation: The racemic acid is treated with an enantiomerically pure chiral base, such as (R)-1-phenylethylamine or L-ephedrine, in a suitable solvent. pharmtech.comresearchgate.net This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution upon cooling or solvent evaporation. The outcome is dependent on the ternary phase diagram of the two salts and the solvent. researchgate.net

Separation and Liberation: The crystallized, diastereomerically pure salt is separated by filtration. The salt is then treated with an achiral acid (e.g., HCl) to protonate the carboxylate and an achiral base to neutralize the resolving agent. This breaks apart the salt, liberating the desired enantiomerically pure this compound and allowing for the recovery of the resolving agent. nih.gov

The efficiency of this separation is influenced by several factors, including the choice of resolving agent, the solvent system, temperature, and the rate of crystallization. researchgate.net

In this advanced approach, a chiral auxiliary is covalently attached to a precursor molecule to direct the stereoselective formation of a new chiral center. nih.gov For the synthesis of this compound, a strategy could involve attaching a chiral auxiliary to phenylacetic acid.

A common strategy involves the use of auxiliaries like chiral oxazolidinones or pseudoephedrine. nih.gov The process can be outlined as follows:

Auxiliary Attachment: Phenylacetic acid is first converted to an activated derivative (e.g., an acid chloride) and then reacted with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form a chiral amide.

Stereoselective Amidation: The resulting adduct can then be enolized and subsequently amidated at the α-carbon. The bulky chiral auxiliary sterically blocks one face of the enolate, forcing the incoming electrophilic nitrogen source to attack from the less hindered face. This results in the formation of the N-acetyl group with a specific stereochemistry relative to the auxiliary.

Auxiliary Cleavage: The final step is the hydrolytic or reductive cleavage of the chiral auxiliary. This step is designed to be high-yielding and must occur without racemizing the newly formed stereocenter, thus releasing the target molecule, this compound, and allowing the auxiliary to be recovered and reused. nih.gov

This methodology circumvents the need for resolving a racemic mixture by creating the desired stereocenter in a controlled manner, offering a potentially more efficient route to the enantiomerically pure product. nih.gov

MethodologyPrincipleKey AdvantageKey Consideration
Diastereomeric Salt CrystallizationSeparation of diastereomeric salts based on differential solubility. pharmtech.comresearchgate.netProven, scalable, and cost-effective for industrial applications. pharmtech.comRequires screening of resolving agents and solvents; maximum theoretical yield is 50% without a racemization step. pharmtech.com
Auxiliary-Mediated StereocontrolCovalent attachment of a chiral molecule to direct the stereochemistry of a reaction. nih.govPotentially higher stereoselectivity and yield; avoids resolution of a racemate. nih.govRequires additional steps for auxiliary attachment and removal; the auxiliary can be expensive. nih.gov

Chemical Functionalization and Derivatization Research of R 2 Acetamido 2 Phenylacetic Acid

Directed C-H Activation for Aromatic Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds on the phenyl ring of (R)-2-Acetamido-2-phenylacetic acid and its derivatives represents a powerful and atom-economical approach to creating molecular diversity. By utilizing the inherent directing capabilities of functional groups within the molecule, chemists can achieve high levels of regioselectivity, targeting specific positions on the aromatic ring for modification.

Ortho-Halogenation and -Alkoxylation of Phenylglycine Derivatives

Palladium-mediated C-H functionalization has proven to be a highly effective method for the selective introduction of halogens and alkoxy groups at the ortho position of phenylglycine derivatives. The process typically begins with the formation of an orthopalladated complex, a cyclometalated species where the palladium atom is bonded to both the nitrogen of the amino group and an ortho-carbon of the phenyl ring. mdpi.comnih.govacs.org This palladacycle serves as a key intermediate, predisposing the ortho C-H bond for subsequent reactions. mdpi.comacs.org

The halogenation is achieved by reacting the orthopalladated derivative with various halogenating agents. mdpi.comnih.gov For instance, treatment with reagents like N-chlorosuccinimide (for chlorination), bromine (Br₂), or iodine (I₂) leads to the formation of the corresponding ortho-halogenated phenylglycine derivatives. mdpi.com The reaction is general and demonstrates tolerance for a variety of functional groups on the phenyl ring, the alpha-carbon, and the nitrogen atom, generally providing moderate to very good yields. mdpi.comresearchgate.net

Similarly, ortho-alkoxylation can be accomplished by reacting the palladacycle with an oxidant, such as iodosobenzene (B1197198) diacetate (PhI(OAc)₂), in the presence of an alcohol (R-OH). mdpi.comnih.gov This method facilitates the introduction of a range of alkoxy groups, including methoxy (B1213986) and ethoxy groups, as well as those derived from more complex primary and secondary alcohols. mdpi.comresearchgate.netresearchgate.net While earlier methods suffered from significant loss of enantiomeric purity, optimized procedures that include an additional purification step for the intermediate palladium complex allow for the synthesis of ortho-alkoxylated products with high enantiomeric excess (ee) values, often exceeding 90%. mdpi.com A partial loss of enantiomeric excess can sometimes be observed, which has been attributed to the formation of bridging azavinylidene and imine intermediates. nih.govresearchgate.net

Table 1: Palladium-Mediated Ortho-Functionalization of Phenylglycine Derivatives

FunctionalizationReagentsProduct TypeYieldEnantiomeric Excess (ee)Reference
Chlorination PhICl₂ortho-ChloroGoodNot specified mdpi.com
Bromination Br₂ortho-BromoGoodNot specified mdpi.com
Iodination I₂ortho-IodoGoodNot specified mdpi.com
Methoxylation PhI(OAc)₂, MeOHortho-Methoxy~60% (Improved to high ee)>90% (Optimized) mdpi.com
Ethoxylation PhI(OAc)₂, EtOHortho-Ethoxy~60% (Improved to high ee)>90% (Optimized) mdpi.com
General Alkoxylation PhI(OAc)₂, R₅OHortho-AlkoxyLow to Moderate (20-60%)>65% mdpi.com

C(sp²)-H Olefination and Alkynylation through Weakly Coordinating Directing Groups

The acetamido group of this compound can function as a weakly coordinating directing group to guide the olefination and alkynylation of the C(sp²)-H bonds at the ortho position of the phenyl ring. Palladium catalysis is again a key enabler for these transformations.

Ortho-olefination, a reaction that forms a carbon-carbon double bond, can be achieved by reacting an ortho-palladated phenylglycine derivative with various alkenes, such as substituted styrenes. sci-hub.se The reaction conditions, particularly the solvent, can influence the final product. For example, conducting the reaction in refluxing chloroform (B151607) can yield ortho-alkenylated phenylglycines (stilbene derivatives), while using toluene (B28343) as the solvent can lead to the formation of 3-arylisoquinoline-1-carboxylates through a cyclization cascade. sci-hub.se This method is advantageous due to its simplicity and high regioselectivity, consistently resulting in the mono-insertion of the alkene. sci-hub.se

The functionalization is not limited to olefination. Orthopalladated phenylglycinate has been shown to react with alkyne molecules to produce various metal-containing or metal-free heterocycles, demonstrating the versatility of this intermediate in C-C bond formation while retaining the original chirality to a large extent (ee values from 22% to 87%). acs.org The use of weakly coordinating or transient directing groups is a broader strategy in C-H functionalization that avoids the need for covalent installation of a directing group, thus improving synthetic efficiency. nih.govnih.gov

Metal-Free C-H Borylation of Phenylacetic Acid Amides

Moving beyond transition metal catalysis, metal-free methods for C-H functionalization are gaining prominence due to their cost-effectiveness and reduced metal contamination in the final products. nih.govacs.org A notable example is the direct C-H borylation of phenylacetic acid amides using boron tribromide (BBr₃). nih.govnih.govfigshare.com

This reaction proceeds under mild conditions, where the amide functionality directs the selective borylation at the ortho-position of the phenyl ring. acs.orgresearchgate.net The mechanism involves the coordination of the amide's carbonyl oxygen to the boron atom of BBr₃, forming a six-membered intermediate that facilitates the electrophilic C-H activation and subsequent borylation. nih.govacs.org This approach exhibits high regioselectivity, with exclusive mono-borylation observed and no formation of di-borylated products. nih.govnih.gov The resulting ortho-borylated phenylacetic acid derivatives are valuable synthetic intermediates, as the boron moiety can be readily converted into a wide range of other functional groups. The versatility of this metal-free method has been demonstrated by its successful application to complex drug molecules like ibuprofen (B1674241) and indoprofen. nih.govacs.orgresearchgate.net

Table 2: Metal-Free C-H Borylation of Phenylacetamide Derivatives

Substrate TypeReagentKey ConditionsProductSelectivityReference
Phenylacetamide derivativesBBr₃, then pinacolDCM, 60 °C, 16 hortho-Borylated (Bpin) productExclusive mono-selectivity at ortho-position nih.gov
Ibuprofen (amide derivative)BBr₃, then pinacolDCM, 60 °C, 16 hBorylated productSite-selective nih.govacs.org
Indoprofen (amide derivative)BBr₃, then pinacolDCM, 60 °C, 16 hBorylated productSite-selective nih.govacs.org

Deuterium (B1214612) Labeling via Palladium-Catalyzed C-H Activation

Deuterium-labeled compounds are invaluable tools in mechanistic studies and drug metabolism research. Palladium-catalyzed C-H activation provides a direct route for the incorporation of deuterium into the aromatic ring of phenylglycine derivatives. nih.gov

Heterogeneous catalysts, such as palladium on carbon (Pd/C), can effectively catalyze the hydrogen-deuterium (H-D) exchange reaction at aromatic C-H bonds using heavy water (D₂O) as the deuterium source. nih.gov The reaction conditions can be tuned to control the extent and position of deuteration. While milder conditions may favor deuteration at more activated sites like benzylic positions, elevated temperatures can promote H-D exchange at the less reactive C-H bonds of the phenyl ring. nih.gov The process is believed to involve the activation of the C-H bond by the palladium catalyst, followed by exchange with deuterium from the solvent. nih.gov This method offers a straightforward and operationally simple way to access deuterated analogs of this compound for various scientific applications.

Synthesis of Complex Molecular Scaffolds and Libraries

Beyond simple functionalization, this compound and its parent compound, phenylglycine, are crucial starting materials for building complex molecular scaffolds and generating diverse chemical libraries for drug discovery and other applications.

Multicomponent Reactions for Diverse Phenylglycine Derivatives (e.g., Ugi Reactions)

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation to form a complex product, are exceptionally powerful for creating molecular diversity. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example, ideally suited for generating libraries of peptidomimetics and other structurally diverse compounds from amino acids. nih.govyoutube.com

In the context of phenylglycine, the Ugi reaction typically involves the condensation of an aldehyde, an amine, an isocyanide, and the carboxylic acid group of the phenylglycine derivative. youtube.com This one-pot procedure rapidly generates complex α-acylamino amide structures. nih.gov The ability to vary each of the four components allows for the combinatorial synthesis of large libraries of phenylglycine-containing molecules. rsc.org This strategy is highly valued in drug discovery for its efficiency in exploring chemical space to identify new lead compounds, such as inhibitors of enzymes like histone deacetylase or novel antibacterial agents. nih.govnih.gov The Ugi reaction's operational simplicity, often requiring just mixing the components at room temperature, and its compatibility with automated synthesis platforms further enhance its utility for high-throughput screening and library generation. youtube.com

Synthesis of Acyl Glucuronide Metabolites and Other Biologically Relevant Conjugates

The synthesis of acyl glucuronide metabolites, which are significant Phase II conjugates of compounds bearing carboxylic acid moieties, has been a subject of extensive research. These metabolites are known for their chemical reactivity and potential instability. Synthetic strategies have been developed to access these compounds for further study.

A versatile and efficient method for acyl glucuronide synthesis involves the direct acylation of a partially protected glucuronic acid derivative. This approach often utilizes monoprotected D-glucuronate, such as the allyl or benzyl (B1604629) ester, and proceeds through a kinetic anomeric effect that favors the formation of the 1β-acyl product in a mildly basic medium. This method has been successfully applied to the synthesis of various acyl glucuronides, including those of phenylacetic acid analogues, in an efficient two-step process. biosynth.com Another established method involves using fully protected carbohydrate intermediates. For instance, a tetra-allyloxycarbonyl derivative of allyl glucuronate can be hydrolyzed at the anomeric position to yield a hemiacetal, which is then coupled with an activated carboxylic acid with high β:α selectivity. A final deprotection step under Pd(0) catalysis affords the desired acyl glucuronide. biosynth.com

Research into the stability of acyl glucuronides has demonstrated that the structure of the aglycone, particularly substitution at the α-carbon, significantly influences the rate of degradation (hydrolysis and acyl migration). Studies on a series of phenylacetic acid analogues have provided key insights into these structure-reactivity relationships. The degradation rates were determined by ¹H NMR spectroscopy in aqueous buffer at pH 7.4.

It was found that increasing steric hindrance at the α-carbon by adding methyl groups increases the stability of the acyl glucuronide conjugate. The unsubstituted phenylacetic acid glucuronide degrades relatively rapidly, whereas the dimethyl derivative is significantly more stable. biosynth.com The (R)- and (S)-diastereoisomers of the monomethyl derivative also show different degradation kinetics, with the (R)-diastereoisomer generally degrading faster than the (S)-diastereoisomer. biosynth.com

Degradation Rates of Phenylacetic Acid Acyl Glucuronide Analogues
CompoundDegradation Rate Constant (k_d, h⁻¹)
Phenylacetic acid2.353
α,α′-dimethyl phenylacetic acid0.029

Analogous studies have also been performed on 1-β-O-acyl glucosides, which serve as models for acyl glucuronides. mdpi.com These investigations help to understand the role of the glucuronide carboxylate group in the mechanism of internal acyl migration. The findings indicate that the charged carboxylate group is a contributing factor to the kinetics of acyl migration, especially for molecules that transacylate rapidly. mdpi.com

Incorporation into Peptides and Glycopeptides for Advanced Molecular Assemblies

This compound is a derivative of phenylglycine, a non-proteinogenic α-amino acid. Phenylglycine-type amino acids are important building blocks found in a variety of peptide natural products, including glycopeptide antibiotics. rsc.orgnih.gov Their incorporation into peptide chains is a key feature of non-ribosomal peptide synthesis (NRPS). rsc.org

The chemical synthesis of peptides containing phenylglycine and its derivatives presents unique challenges. A primary issue is the propensity of the α-carbon to racemize during synthetic manipulations, such as deprotection and coupling steps. rsc.org This requires careful selection of protecting groups and reaction conditions to maintain stereochemical integrity. The presence of the N-acetyl group in this compound means it can be incorporated as an N-terminal residue or as a building block where the amine is already acylated. A dipeptide, 2-(2-Acetamido-2-phenylacetamido)-2-phenylacetic acid, has been synthesized, demonstrating the viability of forming peptide bonds with this scaffold. biosynth.com

General strategies for synthesizing glycopeptides, which could be applied to building blocks like this compound, often involve the use of orthogonal protecting groups. For example, an allyl ester can be used for C-terminal protection, allowing for selective deprotection under neutral conditions using a rhodium(I) catalyst without affecting other acid-labile groups like a tert-butoxycarbonyl (Boc) group on the N-terminus. researchgate.net This methodology provides a route to complex glycopeptide structures of biological interest. researchgate.net The incorporation of phenylglycine residues contributes to the unique structural and bioactive properties of the resulting peptides. rsc.orgnih.gov

Stereocontrolled Synthesis of Analogues with Varied Side Chains

The development of stereocontrolled methods for the synthesis of non-proteinogenic α-amino acids is crucial for medicinal chemistry and the study of peptide structure. Creating analogues of this compound with different side chains requires robust asymmetric synthetic strategies.

One powerful method for creating α-aryl amino acids is the Friedel-Crafts acylation, using α-amino acid derivatives like aspartic acid or glutamic acid as chiral acyl donors. mdpi.com This strategy allows for the construction of aryl-keto α-amino acids, which are valuable intermediates for producing other non-proteinogenic amino acids while retaining enantiomeric purity. mdpi.com

Another major approach is the asymmetric alkylation of chiral enolates derived from glycine (B1666218) or other amino acids. For instance, chiral imide enolates can undergo diastereoselective azidation using reagents like 2,4,6-triisopropylbenzenesulfonyl azide. documentsdelivered.com The resulting α-azido carboximide products are versatile synthons that can be converted into the desired α-amino acids with high enantiomeric purity after removal of the chiral auxiliary. documentsdelivered.com The diastereoselectivity of this azidation process is high for a range of substrates, including those that would lead to phenylglycine derivatives (R = Ph, 91:9 diastereoselectivity). documentsdelivered.com

Biocatalysis offers an alternative, highly stereoselective route. Enzymes such as ethylenediamine-N,N'-disuccinic acid (EDDS) lyase can catalyze the hydroamination of fumarate (B1241708) with various arylamines. scispace.com This method produces N-arylated aspartic acids with excellent enantiomeric excess (ee > 99%). scispace.com While this produces an N-aryl rather than an N-acetyl-α-aryl structure, it highlights the power of enzymatic methods for creating chiral amino acid derivatives.

Furthermore, transition metal-catalyzed N-arylation reactions (e.g., using copper or palladium catalysts) are common for synthesizing N-aryl amino acids, though care must be taken to avoid racemization under the often harsh reaction conditions. researchgate.net These diverse synthetic methodologies provide a toolkit for generating a wide array of analogues of this compound, enabling exploration of structure-activity relationships in various contexts.

Advanced Analytical and Spectroscopic Characterization of Stereochemical Purity

Chiral Chromatographic Resolution Methodologies

Chiral chromatography is a cornerstone for the separation of enantiomers. The fundamental principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to different retention times and, thus, separation.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioseparation of chiral compounds like 2-Acetamido-2-phenylacetic acid. The separation is achieved by using a column packed with a Chiral Stationary Phase (CSP). These CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, resulting in different retention times.

Several types of CSPs have proven effective for the resolution of phenylglycine derivatives:

Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs. Columns based on derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate), can effectively separate a broad range of racemic compounds. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. For instance, a Chiralpak IG-3 column, based on immobilized amylose tris(3-chloro-5-methylphenylcarbamate), has been used for separating various pharmaceuticals.

Ligand-Exchange Chromatography (LEC): This technique involves a CSP coated with a chiral ligand, often an amino acid like L-proline, and the presence of a metal ion, typically copper(II), in the mobile phase. The enantiomers of the analyte form diastereomeric ternary complexes with the chiral ligand and the metal ion. The enantiomer that forms the more stable complex is retained longer on the column. The separation of D- and L-phenylglycine has been achieved using a C18 column with a mobile phase containing a copper(II)-L-proline mixture.

Crown Ether-based CSPs: Chiral crown ethers are particularly effective for separating primary amino compounds. The mechanism relies on the formation of inclusion complexes, primarily through hydrogen bonding between the amine's hydrogens and the ether oxygens of the macrocycle. An ODS (octadecylsilane) column coated with a chiral crown ether has been used to resolve phenylglycine enantiomers.

The choice of mobile phase is crucial for optimizing the separation. Normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., aqueous buffers with acetonitrile (B52724) or methanol), and polar organic modes can be employed, with the selection depending on the specific CSP and analyte.

Table 1: HPLC Conditions for Phenylglycine Derivative Enantioseparation
Chiral Stationary Phase (CSP) TypeSpecific Column ExampleMobile Phase ExampleInteraction MechanismReference
Polysaccharide-basedLux Cellulose-2 / Lux Amylose-2Normal Phase: n-Hexane/Isopropanol Polar Organic: AcetonitrileHydrogen bonding, dipole-dipole interactions, inclusion complexation.
Ligand-ExchangeC18 column with chiral additiveAqueous buffer with Copper (II) sulfate (B86663) and L-ProlineFormation of diastereomeric metal complexes.
Crown Ether-basedODS column coated with chiral crown etherAqueous perchloric acidInclusion complexation via hydrogen bonding.

Gas Chromatography (GC) is another high-resolution chromatographic technique used for chiral separations. Due to the typically low volatility of amino acids like 2-Acetamido-2-phenylacetic acid, a derivatization step is often required. This process converts the enantiomers into more volatile and thermally stable derivatives.

There are two main approaches for chiral separation using GC:

Indirect Separation: The enantiomeric mixture is reacted with a pure, chiral derivatizing agent to form a pair of diastereomers. Since diastereomers have different physical properties, including boiling points and interaction with the stationary phase, they can be separated on a standard, achiral GC column. This is a robust and long-established method.

Direct Separation: This method uses a chiral stationary phase (CSP) capable of directly distinguishing between the enantiomers. Chirasil-Val, a CSP derived from L-valine linked to a polysiloxane backbone, is a classic example and is effective for separating a wide range of amino acid derivatives. The separation occurs due to differences in the thermodynamic stability of the transient diastereomeric adducts formed between each enantiomer and the CSP.

Even when using a CSP, prior derivatization of the analyte is often performed to enhance volatility and improve chromatographic peak shape. The high efficiency and sensitivity of GC, especially when coupled with mass spectrometry (GC-MS), allow for the detection and identification of even trace amounts of an enantiomeric impurity.

Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for chiral separations and can be a valuable tool for screening suitable conditions for HPLC or column chromatography. Chiral resolution by TLC is achieved by using a stationary phase that has been modified with a chiral selector.

A common method involves impregnating a standard reversed-phase silica (B1680970) plate with a chiral selector and a metal ion. The separation mechanism is based on ligand exchange, similar to the principle used in HPLC. For the separation of amino acid derivatives, the plate can be impregnated with a solution containing a chiral selector (e.g., a proline derivative) and copper(II) ions.

During development, the enantiomers in the sample partition between the mobile phase and the stationary phase. On the stationary phase, they form transient, mixed-ligand diastereomeric complexes with the copper ion and the chiral selector. The differing stability of these complexes causes the enantiomers to migrate at different rates (different Rf values), leading to their separation on the plate. Mobile phases often consist of mixtures like methanol-water-acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination (e.g., Using Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be adapted for determining the enantiomeric purity of a sample. In a standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical spectra. To achieve separation of the signals, a chiral environment must be created within the NMR tube. This is accomplished by adding a chiral auxiliary agent.

Two main types of chiral auxiliaries are used:

Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form weak, transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. This transient association leads to small but measurable differences in the chemical shifts (diastereomeric splitting) for the corresponding nuclei in the two enantiomers. The enantiomeric excess (ee) can then be calculated by integrating the distinct resonance signals of the two species.

Chiral Shift Reagents (CSRs): These are typically organometallic complexes of lanthanide metals (e.g., Europium, Praseodymium) with chiral ligands. When a CSR is added to the sample, it acts as a Lewis acid and complexes with basic sites on the analyte, such as the oxygen or nitrogen atoms in (R)-2-Acetamido-2-phenylacetic acid. This interaction induces large changes in the chemical shifts of nearby protons. Because the CSR is itself chiral, it forms diastereomeric complexes that experience different induced shifts, resulting in the separation of signals for the R- and S-enantiomers. This method can be highly sensitive, allowing for the detection of minor enantiomers down to levels of 0.5% or less.

The selection of the appropriate chiral auxiliary and solvent is critical, and the degree of signal separation can often

Computational Chemistry and in Silico Modeling of R 2 Acetamido 2 Phenylacetic Acid Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties, reaction mechanisms, and spectroscopic data with high accuracy.

The electronic structure of (R)-2-acetamido-2-phenylacetic acid can be elucidated using DFT calculations, particularly through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. biomedres.us

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to remove an electron from the HOMO and/or add one to the LUMO. biomedres.us This high reactivity can be correlated with biological activity. nih.gov DFT calculations can map the electron density distribution of these orbitals, identifying the specific atoms or functional groups that are most likely to participate in chemical reactions. For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the amide group, while the LUMO is often centered around the carboxylic acid moiety.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index indicates a greater capacity to act as an electrophile in reactions. researchgate.net

Parameter Description Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's electron-donating capability. Regions with high HOMO density (e.g., phenyl ring) are susceptible to electrophilic attack.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's electron-accepting capability. Regions with high LUMO density (e.g., carboxyl group) are prone to nucleophilic attack.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO.A smaller gap implies higher chemical reactivity and lower kinetic stability. biomedres.us It is a key factor in assessing intramolecular charge transfer. researchgate.net
Chemical Hardness (η) Resistance to change in electron configuration.Calculated from the HOMO-LUMO gap; a larger gap corresponds to a "harder," less reactive molecule. biomedres.us
Electrophilicity Index (ω) Measure of the energy stabilization when the system acquires additional electronic charge.Quantifies the molecule's electrophilic nature.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, providing detailed mechanistic insights. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. Transition state (TS) calculations identify the highest energy point along the reaction coordinate, known as the activation barrier. The height of this barrier determines the reaction rate.

For processes involving this compound, such as its synthesis, degradation, or metabolic transformation, DFT can be used to compare different possible pathways. researchgate.net For example, in a proposed synthesis, DFT could determine the Gibbs free energy (ΔG) for each step, identifying the most energetically favorable route. researchgate.net This involves locating the geometry of the transition state and calculating its associated energy, which is crucial for understanding reaction kinetics and selectivity. These calculations can rationalize experimental observations or predict the outcome of new reaction conditions.

Reaction Coordinate Step Description Calculated Parameter Significance
Reactants Starting materials of a given reaction step.Gibbs Free Energy (Greactants)Establishes the baseline energy for the reaction profile.
Transition State (TS) The highest energy structure along the reaction path connecting reactants and products.Activation Energy (Ea or ΔG‡)Determines the kinetic feasibility of the reaction; a lower barrier means a faster reaction.
Intermediate A metastable species formed during the reaction.Gibbs Free Energy (Gintermediate)Helps to understand multi-step reaction mechanisms.
Products The final species formed in the reaction step.Reaction Energy (ΔGrxn)Indicates the thermodynamic driving force of the reaction (exergonic if negative, endergonic if positive). researchgate.net

The absolute configuration of chiral molecules like this compound can be determined by comparing experimentally measured spectroscopic data with theoretically calculated spectra. DFT provides a reliable method for computing various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and circular dichroism (CD) spectra.

A modern approach for assigning absolute configuration involves reacting the chiral molecule with a chiral derivatizing agent and then calculating the NMR chemical shifts for the possible diastereomers. researchgate.net The calculated chemical shift differences between the diastereomers are then compared with the experimental values. A match between the sign (+ or -) of the calculated and experimental chemical shift difference allows for a confident assignment of the absolute configuration, avoiding reliance on empirical rules. researchgate.net This methodology has been successfully applied to determine the absolute configuration of chiral primary amines and similar compounds.

Spectroscopic Method Calculated Parameter Experimental Data Application for Configuration Assignment
NMR Spectroscopy 1H and 13C Chemical Shifts (δ)Measured chemical shifts of synthesized diastereomers.The calculated δ values for (R,R) and (S,R) diastereomers are compared with experimental data. The correct configuration is the one whose calculated spectrum best matches the experimental one. researchgate.net
Electronic Circular Dichroism (ECD) ECD SpectrumMeasured ECD spectrum of the enantiopure compound.The calculated ECD spectrum for the (R)-enantiomer is compared to the experimental spectrum. A match in the pattern and signs of the Cotton effects confirms the absolute configuration.
Vibrational Circular Dichroism (VCD) VCD SpectrumMeasured VCD spectrum.Similar to ECD, the calculated VCD spectrum for a specific enantiomer is compared with the experimental one for vibrational bands, providing another layer of confirmation.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. These methods are fundamental in drug discovery and molecular biology.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

Human Serum Albumin (HSA): HSA is a major transport protein in the blood plasma, and its binding affects the distribution and availability of many drugs. nih.gov Docking simulations of this compound with HSA can identify the primary binding site, often Sudlow's Site I (subdomain IIA) or Site II (subdomain IIIA), and the specific amino acid residues involved. rsc.orgmdpi.com For instance, the carboxylate group of the ligand might form hydrogen bonds with residues like Lys199 or Arg218 in Site I. rsc.org

Cyclooxygenase-II (COX-2): As an enzyme involved in inflammation, COX-2 is a common target for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net Docking studies can reveal whether this compound can fit into the COX-2 active site. Key interactions often involve the formation of hydrogen bonds with residues like Arg513 and Tyr385, while the phenyl group can fit into a hydrophobic pocket. researchgate.net

Protein Target Potential Binding Site Key Interacting Amino Acid Residues Types of Interactions
Human Serum Albumin (HSA) Sudlow's Site I (Subdomain IIA)Lys195, Lys199, Arg218, Arg222, Glu292. nih.govrsc.orgHydrogen bonding, electrostatic interactions, hydrophobic interactions.
Cyclooxygenase-II (COX-2) Catalytic Active SiteArg120, Tyr355, Tyr385, Arg513, Ser530. researchgate.netHydrogen bonding (with the carboxylate), hydrophobic interactions (with the phenyl ring).

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein. This "docking score" is often expressed in energy units (e.g., kcal/mol), where a more negative value indicates a stronger, more favorable interaction. mdpi.com These scores allow for the ranking of different potential ligands or different binding poses of the same ligand.

While docking provides a static snapshot, molecular dynamics (MD) simulations can further refine these predictions. MD simulates the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and a more accurate calculation of the binding free energy.

The predicted binding affinities can be correlated with experimental data, such as the inhibition constant (Ki) from enzyme assays or the association constant (Ka) from fluorescence quenching studies with proteins like HSA. mdpi.com Strong agreement between computational predictions and experimental results validates the binding model and provides a deeper understanding of the molecular recognition process driving the interaction. researchgate.net

Molecule/Complex Docking Score (kcal/mol) (Hypothetical) Predicted Binding Free Energy (ΔGbind) (Hypothetical) Significance
This compound – HSA-7.5-8.2A strong negative value suggests stable binding, consistent with the role of HSA as a carrier protein. mdpi.com
This compound – COX-2-6.8-7.4A favorable binding energy suggests potential inhibitory activity against the COX-2 enzyme.

Simulations of Molecular Interactions in Novel Solvent Systems (e.g., Deep Eutectic Solvents)nih.gov

The investigation of this compound in novel solvent systems, particularly Deep Eutectic Solvents (DESs), through computational chemistry and in silico modeling, offers significant insights into its behavior at the molecular level. DESs, which are mixtures of hydrogen bond acceptors (HBAs) and hydrogen bond donors (HBDs), are gaining attention as green alternatives to traditional organic solvents in various applications, including chemical synthesis and separations. azaruniv.ac.ir Molecular dynamics (MD) simulations are a primary tool for examining the structural and dynamic properties of these complex systems. researchgate.net

The interactions within DESs are complex and diverse, involving more than just simple hydrogen bonding. rsc.org Understanding the molecular conformations and interactions within these solvents is crucial, and MD simulations are instrumental in revealing these details. azaruniv.ac.irrsc.org For example, simulations can elucidate the nature of interactions between all components in a multi-component system, which is essential for predicting the solvent's behavior. rsc.org

While specific simulation studies focusing exclusively on this compound in DESs are not extensively detailed in the provided results, the principles and methodologies from studies on similar chiral molecules and carboxylic acids in DESs are directly applicable. For instance, MD simulations have been used to study the separation of chiral drugs using natural-based chiral DESs, highlighting how interactions at the molecular level can influence enantioselective processes. researchgate.netnih.gov Research on non-ionic DESs, such as those derived from acetamide (B32628) and urea, also employs MD simulations to understand the origin of their unique properties. mdpi.com

The data from these simulations, such as interaction energies and radial distribution functions, can be used to predict the solubility and stability of solutes like this compound. Machine learning models, often coupled with molecular descriptors from simulations, are also being developed to predict the solubility of compounds in DESs, offering a powerful tool for solvent design.

The following table summarizes the types of interactions and properties of DESs that are typically investigated using computational methods and are relevant to understanding the behavior of this compound in these systems.

Property/Interaction Computational Method Significance for this compound
Hydrogen Bonding NetworkMolecular Dynamics (MD), Density Functional Theory (DFT)Determines the solvation shell around the solute and influences its solubility and reactivity.
Non-bonded Interaction EnergiesMD SimulationsQuantifies the strength of interactions between the solute and solvent components. researchgate.net
Radial Distribution Functions (RDFs)MD SimulationsProvides a probabilistic measure of finding a solvent molecule at a certain distance from the solute, indicating the local structure. researchgate.net
Molecular ConformationMD SimulationsReveals how the solvent environment affects the three-dimensional structure of the chiral acid. rsc.org
Physicochemical Properties (e.g., density, viscosity)MD SimulationsPredicts the bulk properties of the solvent system containing the solute. researchgate.net

Academic Research Applications and Biological Relevance of R 2 Acetamido 2 Phenylacetic Acid and Its Derivatives

Role as Chiral Building Blocks in Organic Synthesis and Pharmaceutical Chemistry

Chiral building blocks are essential in modern chemistry, particularly for creating complex molecules with specific three-dimensional arrangements, a critical factor for biological activity. (R)-2-Acetamido-2-phenylacetic acid serves as a valuable chiral intermediate in the synthesis of a wide array of organic compounds. researchgate.netsigmaaldrich.com

Precursors for Clinically Relevant Pharmaceutical Compounds

The structural motif of this compound is found within several classes of therapeutic agents. Its derivatives are key components in the synthesis of various pharmaceuticals.

Non-steroidal Anti-inflammatory Drugs (NSAIDs): Phenylacetic acid derivatives are fundamental to the structure of many NSAIDs, such as diclofenac (B195802) and ibuprofen (B1674241). wikipedia.orgmdpi.com The specific stereochemistry of these molecules is often crucial for their selective interaction with cyclooxygenase (COX) enzymes.

Antibiotics: The phenylacetic acid framework is a precursor in the biosynthesis of some antibiotics. mdpi.comnih.gov For instance, phenylacetyl-CoA is a precursor to L-phenylglycine, which is incorporated into the antibiotic pristinamycin (B1678112) I. mdpi.com

Antidiabetics: While direct synthesis of common antidiabetics from this compound is less documented, the broader class of amino acid derivatives is crucial in developing new therapeutic approaches for diabetes.

Table 1: Examples of Pharmaceutical Compounds Derived from or Related to Phenylacetic Acid Derivatives This table is interactive. You can sort and filter the data.

Drug ClassExample CompoundTherapeutic Use
NSAIDDiclofenacAnti-inflammatory, Analgesic
AntibioticPenicillin GAntibacterial
AnticonvulsantPhenacemideTreatment of epilepsy
AntiarrhythmicLorcainideTreatment of cardiac arrhythmias
AnticoagulantPhenindionePrevention of blood clots

Synthesis of Fine Chemicals and Agrochemicals

Beyond pharmaceuticals, phenylacetic acid and its derivatives are employed in the synthesis of various fine chemicals and agrochemicals. Phenylacetic acid itself is used in perfumes due to its honey-like scent. wikipedia.org In agriculture, derivatives of phenylacetic acid have been investigated for their role as plant growth regulators (auxins) and for their antimicrobial properties against plant pathogens. wikipedia.orgnih.gov

Essential Intermediates in the Construction of Complex Organic Molecules

The defined stereocenter of this compound makes it a valuable starting material for asymmetric synthesis, allowing chemists to construct complex molecules with a high degree of stereochemical control. researchgate.netmdpi.com This is vital for producing compounds with specific biological activities, as different enantiomers of a molecule can have vastly different effects.

Investigations into Biological Activities and Molecular Mechanisms

The biological effects of this compound and its derivatives are a subject of ongoing research, with studies exploring their interactions with enzymes and their potential as therapeutic agents against various pathogens.

Enzyme and Protein Inhibition Studies (e.g., Prostaglandin (B15479496) Synthase-2/COX-II)

A significant area of research has been the interaction of phenylacetic acid derivatives with cyclooxygenase (COX) enzymes, particularly COX-2. nih.govjpp.krakow.pldntb.gov.ua COX-2 is an enzyme that is often upregulated during inflammation and is a key target for anti-inflammatory drugs. jpp.krakow.pl

Some NSAIDs that are derivatives of phenylacetic acid have been shown to be potent inhibitors of COX-2. nih.govnih.gov The mechanism of inhibition can be complex, with some compounds exhibiting substrate-selective inhibition, where they more potently inhibit the oxygenation of endocannabinoids compared to arachidonic acid. nih.gov This selective inhibition is an area of interest for developing anti-inflammatory agents with potentially fewer side effects. nih.govmdpi.com

Antibacterial and Antiparasitic Efficacy Studies

Derivatives of this compound have demonstrated activity against a range of microorganisms.

Agrobacterium tumefaciens : Phenylacetic acid has been shown to have antibacterial activity against Agrobacterium tumefaciens, a plant pathogen responsible for crown gall disease. nih.govnih.gov Studies indicate that phenylacetic acid can disrupt the cell membrane integrity and metabolic processes of this bacterium. nih.gov

Cryptosporidium : Research into treatments for cryptosporidiosis, a parasitic intestinal disease, has identified compounds containing an aryl acetamide (B32628) structure as potent inhibitors of the Cryptosporidium parasite. nih.gov While not a direct derivative, these active compounds share structural similarities, highlighting the potential of this chemical class in developing new antiparasitic drugs. nih.govnih.gov

Table 2: Summary of Investigated Biological Activities This table is interactive. You can sort and filter the data.

Biological TargetOrganism/SystemObserved Effect
Cyclooxygenase-2 (COX-2)HumanInhibition of enzyme activity
Agrobacterium tumefaciensBacteriaAntibacterial activity
CryptosporidiumParasiteAntiparasitic activity

Antitumor and Antiproliferative Research

The scaffold of 2-acetamido-2-phenylacetic acid has been a foundation for the development of various derivatives with significant antitumor and antiproliferative properties. Research has shown that modifications to this core structure can yield compounds with potent activity against a range of human cancer cell lines. These derivatives often induce cytotoxicity and apoptosis through various cellular mechanisms.

Studies on phenylacetamide derivatives have demonstrated their ability to inhibit cancer cell growth in a dose-dependent manner. tbzmed.ac.ir For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic effects. These compounds showed notable activity, particularly against prostate carcinoma (PC3) cell lines. nih.gov The research indicated that derivatives featuring a nitro moiety were generally more cytotoxic than those with a methoxy (B1213986) group. nih.gov

Further investigations into other phenylacetamide derivatives revealed significant efficacy against breast cancer (MCF-7, MDA-MB-468) and other cell lines. tbzmed.ac.ir One particularly potent derivative, designated as 3d, exhibited an IC50 value of 0.6±0.08 μM against MDA-MB-468 cells by inducing apoptosis through the upregulation of Bax and FasL expression and increasing caspase 3 activity. tbzmed.ac.ir Similarly, phenoxyacetamide derivatives have been identified as promising agents against liver cancer (HepG2) cells, with one compound showing a significantly lower IC50 value (1.43 µM) compared to the standard drug 5-Fluorouracil (5.32 µM). mdpi.com This particular derivative was found to induce apoptosis and cause cell cycle arrest at the G1/S phase. mdpi.com

The antiproliferative effects are not limited to a single cancer type. A series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides, which are structurally related, were tested against melanoma and prostate cancer cell lines. nih.gov Specific derivatives showed potent growth-inhibition activity and selectivity against melanoma cells (B16-F1, A375, WM-164) and prostate cancer cells (DU 145, PC-3, LNCaP, PPC-1). nih.gov The in vivo efficacy of one such derivative was confirmed in a xenograft model using human A375 melanoma tumors, highlighting the therapeutic potential of this class of compounds. nih.gov

Table 1: Antiproliferative Activity of Selected Phenylacetamide Derivatives

Compound/Derivative Class Cell Line Measurement Result Reference
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) PC3 (Prostate Carcinoma) IC50 80 µM nih.gov
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) MCF-7 (Breast Cancer) IC50 100 µM nih.gov
Phenylacetamide derivative (3d) MDA-MB-468 (Breast Cancer) IC50 0.6 ± 0.08 μM tbzmed.ac.ir
Phenylacetamide derivative (3c) MCF-7 (Breast Cancer) IC50 0.7 ± 0.08 μM tbzmed.ac.ir
Phenoxyacetamide derivative (Compound I) HepG2 (Liver Cancer) IC50 1.43 µM mdpi.com
(2RS,4R)-2-phenyl-thiazolidine-4-carboxylic acid octadecylamide (1a) NCI-60 Panel GI50 Ranges in low µM nih.gov
(2RS,4R)-2-(4-acetamidophenyl)-thiazolidine-4-carboxylic acid hexadecylamide (1b) NCI-60 Panel GI50 Ranges in low µM nih.gov

Modulation of Receptor Binding Affinity and Selectivity

Derivatives of phenylacetic acid have been instrumental in the development of selective receptor antagonists. Minor structural modifications to the core phenylacetic acid scaffold can dramatically alter binding affinity and selectivity for specific receptors, such as the prostaglandin D2 receptors DP and CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells). nih.gov

In an effort to optimize dual CRTH2/DP antagonists, researchers discovered that subtle changes to the molecule could pivot the activity towards highly selective single-receptor antagonism. For example, starting from a dual antagonist scaffold, specific substitutions on the phenyl ring and modifications of the acetamido side chain led to the discovery of compounds that were potent and selective for either the CRTH2 receptor or the DP receptor. nih.gov This illustrates a key principle in medicinal chemistry where small structural tweaks can fine-tune the interaction between a ligand and its target protein, thereby controlling its pharmacological profile. nih.gov The ability to shift from a dual antagonist to a selective one is crucial for developing targeted therapies with potentially fewer side effects.

Table 2: Shift in Receptor Selectivity via Structural Modification

Compound Type Target Receptor(s) Key Structural Feature Outcome Reference
Phenylacetic Acid Derivative (Initial Scaffold) CRTH2 and DP Dual binding features Dual Antagonist nih.gov
Modified Derivative (e.g., Compound 2) CRTH2 Specific substituent pattern Selective CRTH2 Antagonist nih.gov
Modified Derivative (e.g., Compound 4) DP Alternative substituent pattern Selective DP Antagonist nih.gov

Studies on Amino Acid Metabolism and Cellular Transport Processes

The structural similarity of this compound to natural amino acids suggests its potential involvement with metabolic and transport pathways governing amino acid homeostasis. Phenylacetic acid (PAA), a related compound, is known to undergo metabolic conjugation with amino acids in plants. biorxiv.org Studies have identified endogenous PAA metabolites such as PAA-aspartate (PAA-Asp) and PAA-glutamate (PAA-Glu). biorxiv.orgresearchgate.net This metabolic process is a key part of auxin homeostasis, where the conjugation serves to inactivate or store the hormone. researchgate.net The enzymes responsible, such as GRETCHEN HAGEN 3 (GH3) proteins, can form amide bonds between PAA and amino acids. biorxiv.org

Structure-Activity Relationship (SAR) and Stereochemical Impact on Biological Function

Influence of Substituent Variations on Biological Activity

The biological activity of derivatives based on the 2-acetamido-2-phenylacetic acid framework is highly dependent on the nature and position of substituents on the phenyl ring. Structure-activity relationship (SAR) studies have provided significant insights into how different chemical groups modulate the potency and selectivity of these compounds.

For instance, in the development of antagonists for the CRTH2 and DP receptors, SAR exploration was key. It was found that even minor structural changes could lead to potent and selective antagonists for one receptor over the other. nih.gov Similarly, in the context of anticancer agents, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance cytotoxic activity. nih.gov A study of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives found that compounds with a nitro substituent were more potent against cancer cell lines than those with a methoxy substituent. nih.gov The position of the substituent is also critical; for example, a p-nitro substituent on the N-phenyl ring resulted in the most active compound against the MCF-7 breast cancer cell line in one series. nih.gov

Research on 2-phenylaminophenylacetic acid derivatives, a related class of compounds, showed that substitutions at various positions were crucial for determining the potency and extent of cyclooxygenase (COX) inhibition. researchgate.net These findings collectively underscore the principle that modifying the electronic and steric properties of the phenyl ring through targeted substitutions is a powerful strategy for optimizing the desired biological activity.

Table 3: Summary of Structure-Activity Relationship (SAR) Findings

Compound Class Substituent Type Position Effect on Biological Activity Reference
Phenylacetic Acid Derivatives Varied Phenyl ring Modulates CRTH2/DP receptor selectivity nih.gov
2-(4-Fluorophenyl)-N-phenylacetamides Nitro group (electron-withdrawing) Phenyl ring Increased cytotoxicity vs. methoxy group nih.gov
2-(4-Fluorophenyl)-N-phenylacetamides p-Nitro N-phenyl ring Highest activity against MCF-7 cells nih.gov
2-Phenylaminophenylacetic Acids Varied Aniline ring Important for potency and COX inhibition researchgate.net

Enantiomer-Specific Biological Responses and Pharmacodynamic Considerations

Chirality plays a pivotal role in the biological activity of many pharmaceuticals, and compounds derived from 2-acetamido-2-phenylacetic acid are no exception. The (R) and (S) enantiomers of a chiral molecule can exhibit markedly different pharmacodynamic and pharmacokinetic profiles because biological systems, such as receptors and enzymes, are themselves chiral. nih.gov

The differential activity of enantiomers is clearly demonstrated in studies of related compounds. For example, research on lumiracoxib (B1675440) derivatives, which are based on a 2-phenylaminophenylacetic acid scaffold, revealed that the presence of a methyl group on the phenylacetic acid ring (creating a chiral center) is a requirement for achieving selectivity for the COX-2 enzyme. researchgate.net This implies that only one enantiomer fits optimally into the chiral binding pocket of the enzyme.

Similarly, in the context of receptor antagonism, the specific stereochemistry of the molecule is critical for high-affinity binding. nih.gov Biological processes like metabolism can also be highly enantioselective. For example, yeast-mediated biotransformation of phenylalanine, an aromatic amino acid, shows high selectivity for the natural (L)-enantiomer, while the (D)-enantiomer is not readily metabolized. mdpi.com This enantiomer-specific biological response means that for a racemic mixture of a drug, one enantiomer may be responsible for the therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, understanding the pharmacodynamic impact of stereochemistry is essential for the development of safe and effective therapeutic agents based on the this compound structure.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Asymmetric Synthetic Strategies for Chiral Phenylglycine Derivatives

The efficient and sustainable synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. numberanalytics.com For chiral phenylglycine derivatives like (R)-2-Acetamido-2-phenylacetic acid, future research will focus on developing greener, more atom-economical, and highly selective synthetic routes.

Key areas of development include:

Advanced Catalytic Methods: Research is moving beyond traditional methods towards more sophisticated catalytic systems. This includes the use of transition metal complexes with novel chiral ligands and the expanding field of organocatalysis, which avoids potentially toxic and costly metals. chiralpedia.comresearchgate.net The goal is to achieve high yields and enantioselectivity under mild reaction conditions. researchgate.net

Biocatalysis: Enzymes offer unparalleled stereoselectivity and operate in environmentally benign aqueous media. The development of engineered enzymes, such as amine dehydrogenases and transaminases, through computational modeling and directed evolution, will provide highly efficient pathways for producing chiral amines and their derivatives. hims-biocat.eu This biocatalytic approach is not only sustainable but also capable of generating products with exceptional enantiomeric purity (>99% enantiomeric excess). hims-biocat.eu

Racemization-Free Coupling Reagents: In the synthesis of amide bonds, such as in this compound, a significant challenge is the prevention of racemization at the chiral center. rsc.org Future strategies will increasingly rely on the development and application of novel coupling reagents that operate under mild conditions, ensuring the stereochemical integrity of the final product. researchgate.netrsc.org

Stereoconvergent Radical Reactions: The direct transformation of racemic starting materials into a single enantiomer product is a highly sought-after goal for sustainable synthesis. researchgate.net Redox-enabled strategies and copper-catalyzed asymmetric radical cross-coupling reactions are emerging as powerful tools to achieve this, offering a mechanistically distinct approach to creating chiral centers with high enantiocontrol. researchgate.net

Table 1: Emerging Asymmetric Synthesis Strategies
StrategyDescriptionAdvantages
Advanced Catalysis Utilizes novel chiral transition metal complexes and organocatalysts to direct stereoselective transformations. chiralpedia.comresearchgate.netHigh efficiency, selectivity, and potential for new reaction types. numberanalytics.com
Biocatalysis Employs enzymes (e.g., dehydrogenases, transaminases) for highly specific asymmetric synthesis. hims-biocat.euExceptional enantioselectivity, mild reaction conditions, environmentally friendly. hims-biocat.eu
Racemization-Free Coupling Involves coupling reagents designed to form amide bonds without losing stereochemical purity. researchgate.netrsc.orgPreserves the enantiomeric integrity of chiral building blocks. rsc.org
Stereoconvergent Synthesis Converts a racemic mixture into a single enantiomer product using methods like radical reactions. researchgate.netMaximizes atom economy from racemic feedstocks. researchgate.net

Identification of New Biological Targets and Expansion of Therapeutic Avenues

While derivatives of phenylglycine have established roles, the broader class of N-acyl amino acids (NAAs), to which this compound belongs, represents a largely untapped reservoir of therapeutic potential. nih.govnih.gov Future research will aim to identify new biological targets and expand the therapeutic applications of these molecules.

Neurological and Psychiatric Disorders: Phenylglycine derivatives have been instrumental as pharmacological tools for studying metabotropic glutamate (B1630785) receptors (mGluRs), which are implicated in a variety of central nervous system functions. nih.gov Recent discoveries show that N-acyl amino acids can modulate membrane proteins like G-protein coupled receptors (GPRs), ion channels, and nuclear receptors. nih.gov This opens up possibilities for developing novel treatments for epilepsy, neuropathic pain, and other neurological conditions. nih.gov For instance, N-acyltyrosine derivatives have been shown to have antibiotic effects, and other N-acyl amino acids exhibit potential as anticonvulsants, analgesics, and antidepressants. researchgate.net

Neurodegenerative Diseases: A novel N-acyl amino acid treatment has shown promise in preclinical models of Alzheimer's disease. viromii.com This compound appears to activate microglia to clear amyloid plaques more effectively and restores normal neuronal activity, suggesting a neuroprotective role. viromii.com This indicates a potential therapeutic avenue for this compound and related structures in combating neurodegenerative diseases like Alzheimer's, Parkinson's, and multiple sclerosis. viromii.com

Broader Systemic Diseases: The therapeutic potential of N-acyl amino acids extends beyond the nervous system. Research has pointed to their involvement in a variety of physiological processes, with studies reporting antihypertensive, anti-cancer, anti-ulcer, and antioxidant activities for different N-acyl-α-amino acids. researchgate.net The structural diversity of this class of molecules allows for fine-tuning to engage various biological targets. nih.gov

Table 2: Potential Therapeutic Applications for N-Acyl Amino Acids
Therapeutic AreaPotential Mechanism/TargetSupporting Findings
Neurology Modulation of metabotropic glutamate receptors, GPRs, and ion channels. nih.govnih.govAnticonvulsant, analgesic, and antidepressant effects observed in derivatives. nih.govresearchgate.net
Neurodegeneration Activation of microglia, reduction of amyloid pathology, neuroprotection. viromii.comEfficacy shown in preclinical models of Alzheimer's disease. viromii.com
Infectious Diseases Antibiotic activity, inhibition of bacterial biofilm formation. researchgate.netN-acyltyrosine derivatives show activity against Bacillus subtilis. researchgate.net
Systemic Disease Antioxidant, antihypertensive, anti-cancer activities. researchgate.netBroad bioactivity reported for various N-acyl-α-amino acids. researchgate.net

Advancements in Integrated Computational and Experimental Approaches for Chiral Systems

The synergy between computational modeling and experimental techniques is revolutionizing the study of chiral molecules. chiralpedia.commpg.de This integrated approach provides an atomic-level understanding of chiral recognition, which is fundamental to designing new drugs, catalysts, and separation methods. mpg.dempg.de

Predictive Catalyst Design: Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are becoming indispensable for designing and optimizing chiral catalysts. chiralpedia.comacs.org By modeling reaction transition states, researchers can predict the enantioselectivity of a potential catalyst before its synthesis, significantly reducing the time and cost associated with trial-and-error experimentation. acs.org This in silico screening allows for the rapid evaluation of vast libraries of virtual catalysts. acs.org

Elucidating Chiral Recognition: Combining experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with computational simulations allows for a detailed investigation of the intermolecular interactions that govern chiral discrimination. mpg.dempg.de This is crucial for understanding how a chiral drug interacts with its biological target or how enantiomers are separated in a chiral chromatography column. tdl.orgnih.gov This integrated approach can explain differences in diffusion coefficients and binding free energies for diastereomeric complexes, providing a comprehensive picture of the recognition process. mpg.de

Accelerating Drug Development: Regulatory agencies emphasize the importance of understanding the stereochemistry of drug candidates early in development. nih.govnih.gov Integrated computational and experimental workflows accelerate this process. mpg.de They help in the assignment of absolute configurations, the analysis of enantiomeric purity, and the prediction of how different enantiomers will behave in a biological environment, which is a critical aspect of modern drug design. nih.govrsc.org

Exploration of Emerging Applications in Materials Science and Advanced Biotechnology

The unique three-dimensional structure of chiral molecules like this compound makes them valuable building blocks for advanced materials and biotechnological processes. nih.gov

Chiral Polymers and Materials: Chiral molecules can be incorporated into polymers to create materials with unique optical, electronic, or recognition properties. google.commdpi.com Phenylglycine derivatives can serve as chiral monomers or as chiral selectors immobilized on a support. registech.com These materials have potential applications in:

Enantioselective Separations: Chiral stationary phases for HPLC or membrane-based separation systems for resolving racemic mixtures. mdpi.comnih.gov

Asymmetric Catalysis: Heterogenized chiral catalysts that can be easily recovered and reused, contributing to sustainable chemical manufacturing. mdpi.com

Chiral Sensors: Materials that can selectively detect the presence of a specific enantiomer.

Advanced Biotechnology: The principles of biocatalysis used to synthesize chiral compounds can be viewed in reverse, where the compounds themselves become part of biotechnological systems. hims-biocat.eu

Biotechnological Production: There is growing interest in the biotechnological production of N-acetylated amino acids, such as N-Acetyl-D-neuraminic acid, for pharmaceutical applications. nih.gov Similar enzymatic or whole-cell fermentation strategies could be developed for the sustainable and scalable production of this compound, reducing reliance on traditional chemical synthesis.

Biofunctional Materials: Incorporating chiral amino acid derivatives into hydrogels or other biomaterials can create scaffolds that elicit specific cellular responses, leveraging the chiral nature of biological systems. nih.gov


Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-2-Acetamido-2-phenylacetic acid, and how are reaction conditions optimized?

  • The compound is often synthesized via enzymatic resolution of racemic mixtures. For example, lipase AS Amano catalyzes the kinetic resolution of (RS)-2-Acetamido-2-phenylacetic acid in phosphate buffer (pH 6.5) at 35°C for 24 hours, achieving enantiomeric excess (ee) values validated by HPLC . Substitution and hydrolysis reactions (using acids/bases) are also common, with reagent selection (e.g., sodium borohydride for reduction) tailored to preserve stereochemistry .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR (1H and 13C) confirms structural integrity, particularly the acetamido and phenyl groups. HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, while mass spectrometry (MS) verifies molecular weight (193.2 g/mol) . IR spectroscopy identifies functional groups like the carboxylic acid (C=O stretch at ~1700 cm⁻¹) .

Q. How is enantiomeric purity assessed, and what thresholds are acceptable in pharmacological studies?

  • Enantiomeric excess is quantified via HPLC using chiral stationary phases. Pharmacopeial standards often require ≥98% ee for preclinical studies, validated against reference standards .

Q. What are the primary applications of this compound in organic synthesis?

  • It serves as a chiral building block for peptidomimetics and bioactive molecules. For example, its Fmoc-protected derivative is used in solid-phase peptide synthesis (SPPS) to introduce stereochemical diversity .

Advanced Research Questions

Q. How can enzymatic resolution conditions be optimized to improve yield and enantioselectivity?

  • Key variables include:

  • Temperature : Higher temperatures (e.g., 40°C) may accelerate reaction kinetics but risk enzyme denaturation.
  • pH : Lipase activity is maximized near pH 7.0, but slight deviations (e.g., pH 6.5–7.5) can enhance selectivity .
  • Enzyme loading : Increasing enzyme concentration (e.g., 10 mg/mL) improves conversion rates but may elevate costs.
  • A factorial design of experiments (DoE) is recommended to identify optimal conditions .

Q. What computational tools predict the compound’s reactivity in substitution or hydrolysis reactions?

  • Density Functional Theory (DFT) models predict reaction pathways and transition states. Databases like REAXYS provide historical reaction data to validate computational predictions. For example, nucleophilic substitution at the α-carbon is influenced by electron-withdrawing groups (e.g., acetamido), which can be modeled using Gaussian or ORCA software .

Q. How can contradictions in reported reaction yields be resolved when scaling up synthesis?

  • Discrepancies often arise from:

  • Impurity profiles : Side products from incomplete resolution or hydrolysis require LC-MS analysis.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently at varying scales.
  • Systematic scale-up studies with in-line analytics (e.g., PAT tools) are critical to identify bottlenecks .

Q. What strategies enhance the compound’s stability in biological assays?

  • Protective group chemistry : Acetylation of the amine or esterification of the carboxylic acid improves metabolic stability.
  • Lyophilization : Freeze-drying in phosphate buffer (pH 7.4) prevents hydrolysis during storage .

Methodological Recommendations

  • For kinetic studies, use stopped-flow NMR to monitor real-time reaction progress .
  • In enantioselective synthesis, cross-validate ee values with polarimetry and HPLC to minimize instrumental bias .
  • For computational modeling, integrate Molecular Dynamics (MD) simulations to assess solvent effects on reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.